molecular formula C9H10BrNO B1379868 4-Bromo-2-(cyclopropylmethoxy)pyridine CAS No. 1610521-10-2

4-Bromo-2-(cyclopropylmethoxy)pyridine

Cat. No.: B1379868
CAS No.: 1610521-10-2
M. Wt: 228.09 g/mol
InChI Key: XRQOGAJFCVMZSK-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)pyridine is an organic compound with the molecular formula C9H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the fourth position and a cyclopropylmethoxy group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(cyclopropylmethoxy)pyridine can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a brominated pyridine derivative with a cyclopropylmethoxyboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while substitution reactions can produce a range of functionalized pyridines.

Scientific Research Applications

4-Bromo-2-(cyclopropylmethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-(cyclopropylmethoxy)pyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophilic or electrophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(cyclopropylmethoxy)pyridine
  • 4-Bromo-2-methoxypyridine
  • 4-Bromo-2-methylpyridine

Uniqueness

4-Bromo-2-(cyclopropylmethoxy)pyridine is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications. Compared to similar compounds, it offers a unique balance of steric and electronic effects, which can be exploited in various chemical transformations .

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQOGAJFCVMZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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